Methyl 5-(butyltellanyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(butyltellanyl)pentanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a tellurium atom, which is relatively rare in organic chemistry, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(butyltellanyl)pentanoate typically involves the reaction of 5-bromopentanoic acid with butyltellurium trichloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the butyltellanyl group. The resulting product is then esterified with methanol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(butyltellanyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(butyltellanyl)pentanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(butyltellanyl)pentanoate involves its interaction with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can disrupt cellular processes and lead to biological effects such as antimicrobial or anticancer activity. The ester group can also undergo hydrolysis, releasing the active tellurium-containing moiety.
Comparison with Similar Compounds
Similar Compounds
Methyl pentanoate: An ester with a similar structure but without the tellurium atom.
Ethyl 5-(butyltellanyl)pentanoate: A similar compound with an ethyl ester group instead of a methyl ester group.
Butyl 5-(butyltellanyl)pentanoate: A similar compound with a butyl ester group.
Uniqueness
Methyl 5-(butyltellanyl)pentanoate is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. The tellurium atom can participate in unique redox reactions and form bonds with sulfur-containing biomolecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88116-29-4 |
---|---|
Molecular Formula |
C10H20O2Te |
Molecular Weight |
299.9 g/mol |
IUPAC Name |
methyl 5-butyltellanylpentanoate |
InChI |
InChI=1S/C10H20O2Te/c1-3-4-8-13-9-6-5-7-10(11)12-2/h3-9H2,1-2H3 |
InChI Key |
NJDVSWGTRNLGAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te]CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.